molecular formula C22H26N4O2 B4051950 N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide

N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide

Cat. No.: B4051950
M. Wt: 378.5 g/mol
InChI Key: VOLSQRGHVBORAW-UHFFFAOYSA-N
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Description

DMBI-H is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .


Molecular Structure Analysis

The empirical formula of DMBI-H is C17H21N3 . Its molecular weight is 267.37 .


Chemical Reactions Analysis

The decomposition of DMBI-H in the processing solvent does not negatively impact performances . Its main decomposition product acts as a nucleating agent for DMBI-H, boosting the conductivity of the final doped films .


Physical and Chemical Properties Analysis

DMBI-H is a solid with a melting point of 105-110 °C . It is generally considered to be air stable .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of synthetic organic chemistry often explores the creation and characterization of complex molecules, including benzimidazole derivatives, which are noted for their diverse therapeutic properties. For example, studies have detailed the synthesis of compounds with benzimidazole and benzenesulfonamide frameworks, demonstrating methodologies that could potentially be applied to the synthesis and analysis of N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide (Al-Hourani et al., 2016). Such works typically include X-ray crystallography to determine the molecular structure, offering insights into the physical and chemical properties that may influence the compound's applications in drug design and material science.

Mechanism of Action

DMBI-H is a successful dopant for n-type organic semiconductors . It is efficient over a large range of polymers and small molecule derivatives .

Future Directions

The decomposition of DMBI-H in the processing solvent and the role of its main decomposition product as a nucleating agent hint at a viable way to optimize its use . This shines a light on the crucial role played by solid-state microstructure in DMBI-H doped semiconductors .

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-10-11-18-22(16(14)3)26-19(24-18)9-6-12-23-20(27)13-21(28)25-17-8-5-4-7-15(17)2/h4-5,7-8,10-11H,6,9,12-13H2,1-3H3,(H,23,27)(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLSQRGHVBORAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCCNC(=O)CC(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide
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N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide
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N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide
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N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide
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N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide
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N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide

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